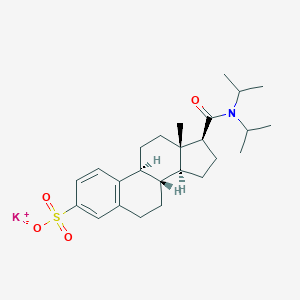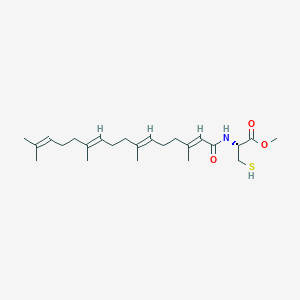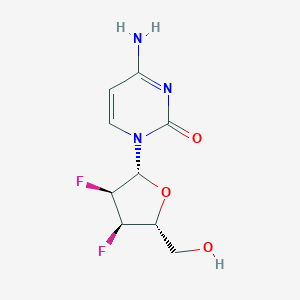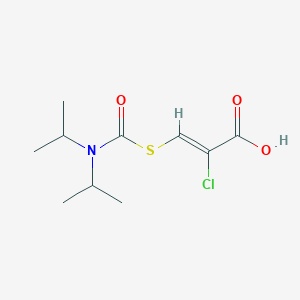![molecular formula C15H14N2O2S B238483 N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B238483.png)
N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide, commonly known as PHCTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of PHCTA is not fully understood. However, studies have suggested that PHCTA exerts its effects by targeting specific cellular pathways. PHCTA has been found to inhibit the activity of various enzymes, such as topoisomerase II and carbonic anhydrase, which are involved in cellular processes such as DNA replication and carbon dioxide transport.
Biochemical and Physiological Effects:
PHCTA has been found to exhibit various biochemical and physiological effects. Studies have shown that PHCTA exhibits anti-inflammatory, antioxidant, and anti-tumor activity. PHCTA has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of using PHCTA in lab experiments is its potent anti-cancer activity. PHCTA has been found to exhibit activity against various cancer cell lines, making it a promising candidate for further investigation. However, one of the limitations of using PHCTA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on PHCTA. One area of research is to investigate the potential applications of PHCTA in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of research is to investigate the mechanism of action of PHCTA and its potential targets in cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration of PHCTA for in vivo experiments.
合成方法
The synthesis of PHCTA involves the reaction between 2-amino phenol and 2-phenylacetyl chloride in the presence of thiourea. The reaction yields PHCTA as a white crystalline solid with a melting point of 242-244°C. The purity of the compound can be confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
科学研究应用
PHCTA has been extensively studied for its potential applications in scientific research. One of the most promising applications of PHCTA is in the field of cancer research. Studies have shown that PHCTA exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. PHCTA has been found to induce apoptosis (programmed cell death) in cancer cells by targeting specific cellular pathways.
PHCTA has also been investigated for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that PHCTA exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
分子式 |
C15H14N2O2S |
|---|---|
分子量 |
286.4 g/mol |
IUPAC 名称 |
N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide |
InChI |
InChI=1S/C15H14N2O2S/c18-13-9-5-4-8-12(13)16-15(20)17-14(19)10-11-6-2-1-3-7-11/h1-9,18H,10H2,(H2,16,17,19,20) |
InChI 键 |
SODHNGIFNYFODL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC=C2O |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)


![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)

![3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)
![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)


![4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B238463.png)
![2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B238466.png)